molecular formula C10H9ClO2 B1418489 8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 22406-37-7

8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No. B1418489
CAS RN: 22406-37-7
M. Wt: 196.63 g/mol
InChI Key: DLVFGPLZDMJAEP-UHFFFAOYSA-N
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Description

“8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one” is a chemical compound . It belongs to the class of compounds known as dihydropyrans . Dihydropyran refers to two heterocyclic compounds with the formula C5H8O .


Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems have been carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures .


Molecular Structure Analysis

The molecular formula of “8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one” is C10H9ClO2 . The molecular weight is 196.63 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one” include its molecular formula C10H9ClO2 and molecular weight 196.63 .

Scientific Research Applications

Antioxidant Properties and Radical Scavenging

8-Chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one, as part of the chromone family, demonstrates significant antioxidant potential. Chromones are known for their ability to neutralize active oxygen species and scavenge free radicals, which can delay or inhibit cell impairment leading to various diseases. This function is crucial in preventing oxidative stress-related pathologies, such as inflammatory conditions, diabetes, and cancer. The structure of chromones, specifically the presence of a double bond and a carbonyl group, plays a vital role in their radical scavenging activity. Modifications like methylation or glycosylation of hydroxyl groups on the chromone nucleus have been observed to decrease their radical scavenging potential, highlighting the importance of specific structural features for their antioxidant efficacy (Yadav et al., 2014).

Anticancer Activities

Research into chromone derivatives has also revealed their potential in anticancer applications. For instance, baicalein (a specific chromone derivative) has shown promising anti-cancer effects in hepatocellular carcinoma (HCC) through its influence on cell proliferation, metastasis, apoptosis, and autophagy. The application of baicalein and other chromone derivatives in cancer therapy is of significant interest due to their potential for high tumor specificity and reduced toxicity compared to conventional treatments. These compounds offer a promising avenue for the development of novel anticancer drugs with fewer side effects, particularly in the treatment of HCC (Bie et al., 2017).

Pharmacological Properties

Chromone derivatives like osthole exhibit a broad spectrum of pharmacological activities, including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial effects. The diverse pharmacological actions of osthole and similar compounds underscore their potential as multi-target alternative medicines. These activities are primarily related to their modulatory effects on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, showcasing the versatility of chromone derivatives in therapeutic applications across a range of diseases and conditions (Zhang et al., 2015).

properties

IUPAC Name

8-chloro-5-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-6-2-3-7(11)10-9(6)8(12)4-5-13-10/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVFGPLZDMJAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)CCOC2=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one

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